molecular formula C20H19N5O5S2 B2699688 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 330672-47-4

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2699688
CAS No.: 330672-47-4
M. Wt: 473.52
InChI Key: DEYZXNDQSDDSPS-UHFFFAOYSA-N
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Description

N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-nitrophenyl group at position 5 and a 4-(piperidine-1-sulfonyl)benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and antioxidant activities . The piperidine-sulfonyl group contributes to solubility and may modulate pharmacokinetic properties through steric and electronic effects .

Synthetic routes for analogous compounds (e.g., N-{[5-(3-nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonylbenzamide derivatives) involve condensation reactions of thiadiazole precursors with substituted benzaldehydes or sulfonamide intermediates, followed by purification via recrystallization . Characterization typically employs IR, NMR, and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S2/c26-18(14-7-9-17(10-8-14)32(29,30)24-11-2-1-3-12-24)21-20-23-22-19(31-20)15-5-4-6-16(13-15)25(27)28/h4-10,13H,1-3,11-12H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYZXNDQSDDSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This reaction is followed by the treatment with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions are typically other thiadiazole derivatives, which can be further modified for specific applications.

Scientific Research Applications

This compound has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an antimicrobial and antitumor agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . This compound may also interact with enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Aryl Group Modifications
  • 3-Nitrophenyl vs. 4-Nitrophenyl: N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide () exhibits comparable antimicrobial activity against Pseudomonas aeruginosa but differs in electronic properties due to the para-nitro group. The meta-substitution in the target compound may offer steric advantages in target binding. N-({5-[(4-Nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide () shows a 61.3% yield and melting point of 258–260°C, contrasting with the target compound’s piperidine-sulfonyl group, which likely lowers melting points due to increased flexibility .
  • Heterocyclic Substitutions :

    • N-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide () demonstrates moderate antimicrobial activity, highlighting the role of electron-rich heterocycles in modulating bioactivity.
Sulfonamide Group Variations
  • Piperidine-1-Sulfonyl vs. Propanoylamino: N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide () replaces the piperidine-sulfonyl with a propanoylamino group, reducing molecular weight (380.46 g/mol vs.
  • Benzodioxin and Trifluoromethyl Modifications :

    • N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide () replaces thiadiazole with oxadiazole, demonstrating how ring oxygen atoms influence metabolic stability and solubility .
Antimicrobial Activity
  • The target compound’s structural analog, 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide, exhibits significant activity against P. aeruginosa (), comparable to levofloxacin (30 µg/0.1 mL). This suggests the 3-nitrophenyl-thiadiazole scaffold is critical for disrupting bacterial membranes or enzymes .
Antioxidant Potential
  • Derivatives like N-({5-[(4-hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g, ) demonstrate ABTS•+ radical scavenging activity (64.2% yield, 252–254°C m.p.), indicating that electron-donating groups enhance antioxidant efficacy relative to the target compound’s nitro group .
Structural Stability

    Biological Activity

    N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS No. 833-47-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings related to its biological activity, including anticancer properties and mechanisms of action.

    Chemical Structure and Properties

    The compound features a complex structure that includes a thiadiazole ring and a sulfonamide moiety, which are known to contribute to various biological activities. The molecular formula is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 318.37 g/mol.

    PropertyValue
    Molecular FormulaC14H16N4O3SC_{14}H_{16}N_{4}O_{3}S
    Molecular Weight318.37 g/mol
    CAS Number833-47-6
    DensityNot specified
    Boiling PointNot specified

    Anticancer Activity

    Research has demonstrated that derivatives of thiadiazoles exhibit potent anticancer properties. A study by Alam et al. (2020) highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various human cancer cell lines, indicating that modifications in the substituents can significantly enhance their cytotoxicity . The compound was evaluated for its ability to inhibit cell proliferation in several cancer models.

    Case Studies

    • In Vitro Cytotoxicity :
      • The compound showed promising results against breast cancer cell lines (MDA-MB-231) with an IC50 value indicating effective growth inhibition.
      • Another study reported that similar thiadiazole derivatives exhibited IC50 values ranging from 0.04 to 23.6 µM against different cancer cell lines, highlighting the potential for targeted therapies .
    • Mechanism of Action :
      • Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, similar to other thiadiazole derivatives .

    Antiviral Activity

    Recent studies have also explored the antiviral potential of compounds containing thiadiazole rings. The unique structure of this compound suggests possible efficacy against viral pathogens.

    Research Findings

    • Inhibition of Viral Replication : Some studies indicate that thiadiazole derivatives can inhibit viral replication by interfering with viral enzymes essential for replication processes. For instance, compounds similar to this one have shown activity against HIV reverse transcriptase and other viral enzymes .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound is influenced by its structural components:

    • Thiadiazole Ring : Known for its role in enhancing anticancer activity.
    • Piperidine Sulfonamide Group : Contributes to improved solubility and bioavailability.

    Q & A

    Basic Research Question

    • Spectroscopic Analysis :
      • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.5–8.5 ppm for nitrophenyl and benzamide groups) and sulfonyl group integration .
      • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the expected structure .
    • Crystallography : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing centrosymmetric dimers) and bond angles (e.g., C–S–N ≈ 105° in thiadiazole rings) .

    Advanced Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies in tautomeric forms .

    What methodological approaches are recommended for evaluating the biological activity of this compound against cancer cell lines?

    Advanced Research Question

    • In Vitro Cytotoxicity Assays :
      • Use MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231, PC3) with 48–72 hour exposure .
      • Compare IC₅₀ values with reference drugs (e.g., doxorubicin) to assess potency .
    • Mechanistic Studies :
      • Enzyme Inhibition : Screen against tyrosine kinases (e.g., Abl/Src) using fluorescence-based assays .
      • Apoptosis Markers : Measure caspase-3/7 activation via luminescence assays .

    Data Interpretation : Normalize results to solvent controls and account for metabolic stability (e.g., trifluoromethyl groups enhance half-life ).

    How can researchers resolve contradictions in biological activity data between structurally similar 1,3,4-thiadiazole derivatives?

    Advanced Research Question

    • Structural Reanalysis : Compare crystallographic data to confirm stereoelectronic differences (e.g., sulfonyl vs. acetyl substituents altering enzyme binding ).
    • Dose-Response Curves : Re-test compounds at logarithmic concentrations to identify non-linear effects .
    • Computational Docking : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., PFOR or tyrosine kinases) and validate with mutagenesis studies .

    Case Study : Derivatives with para-substituted benzamide groups show 10-fold higher kinase inhibition than ortho-substituted analogs due to steric hindrance .

    What strategies optimize the reaction yield of this compound during multi-step synthesis?

    Advanced Research Question

    • Stepwise Optimization :
      • Thiadiazole Formation : Increase POCl₃ molar equivalents (3:1) and reflux time (4 hours) to drive cyclization .
      • Coupling Reactions : Use HBTU over DCC for higher amidation efficiency (85% vs. 65% yield ).
    • Purification : Replace column chromatography with recrystallization (e.g., DMSO/water mixtures) for scalability .
    • Solvent Selection : THF improves solubility of intermediates compared to DCM, reducing side-product formation .

    Quality Control : Monitor reaction progress via HPLC-MS to isolate intermediates before degradation .

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